2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride
Description
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride (CAS: CB5233371) is a heterocyclic organic compound with the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol . It features a fused imidazo[1,2-a]pyrimidine core substituted with a chloromethyl group at the 2-position and methyl groups at the 5- and 7-positions. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. This compound is supplied globally, with key manufacturers in China, Ukraine, and the United States .
Properties
IUPAC Name |
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6;/h3,5H,4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNFOXMMQPMDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CCl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound notable for its unique chemical structure, which incorporates both imidazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine can be represented as follows:
- Molecular Formula : C₉H₁₀ClN₃
- IUPAC Name : this compound
The presence of the chloromethyl group at the 2-position and methyl groups at the 5 and 7 positions contributes to its reactivity and biological activity. The compound is classified as harmful if swallowed and can cause skin burns and eye damage .
The mechanism of action for 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine involves its potential as an alkylating agent. The chloromethyl group can interact with nucleophilic sites on biomolecules such as DNA and proteins. This interaction may lead to modifications that can inhibit or alter biological processes, making it a candidate for drug development against various diseases.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | 32 | E. coli |
| Another derivative | 16 | S. aureus |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Study on Anticancer Activity
A notable study examined the anticancer properties of various imidazo[1,2-a]pyrimidine derivatives, including 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine. The results indicated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
The study concluded that structural modifications could enhance the selectivity and potency of these compounds against specific cancer types.
Interaction Studies
Molecular docking studies have been employed to assess how 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine interacts with various biological targets. These studies often reveal binding affinities that suggest potential therapeutic applications in treating conditions such as cancer and inflammation.
Comparison with Similar Compounds
Key Observations :
- The chloromethyl group in the main compound increases molecular weight and polarity compared to non-halogenated analogs like 5,7-dimethylimidazo[1,2-a]pyridine .
- The imidazo[1,2-a]pyrimidine core (vs.
- The hydrochloride salt improves aqueous solubility compared to neutral analogs like ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate .
Pharmacological Relevance
- Risdiplam (EVRYSDI®): Contains a 2,8-dimethylimidazo[1,2-b]pyridazin-6-yl group. While structurally distinct (pyridazine vs.
- Anticancer and Antiosteoporosis Agents: The chloromethyl group in the main compound enables covalent binding to biological targets, a feature exploited in minodronic acid (anti-osteoporosis) and related bisphosphonates .
Market and Industrial Data
- Pricing and Demand : 2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9) has a reported market price of ~$2,200 per 50-page analysis (2024), reflecting demand in specialty chemical sectors .
- Regional Production : The main compound’s suppliers are concentrated in Asia and Eastern Europe, mirroring trends in cost-effective pharmaceutical intermediate manufacturing .
Q & A
Q. What are the standard synthetic routes for 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach starts with 2-aminopyrimidine derivatives reacting with ethylene halohydrins (e.g., chloro- or bromoethanol) under acidic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent chloromethylation is achieved using thionyl chloride (SOCl₂) or other chlorinating agents . Optimization includes:
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvents : Polar aprotic solvents (DMF, acetonitrile) for better solubility.
- Temperature : Controlled reflux (60–100°C) to balance yield and side reactions.
Purity is validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chloromethyl group at C2, methyl groups at C5/C7) .
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted precursors).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₁ClN₃·HCl, MW 237.13 g/mol).
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Molecular docking (AutoDock, Schrödinger) and MD simulations are used to study binding affinities. For example:
- Target Identification : The chloromethyl group may covalently bind cysteine residues in enzymes (e.g., kinases), modeled via covalent docking .
- Pharmacophore Mapping : Electrostatic and hydrophobic features guide analog design to enhance selectivity .
Validation requires experimental assays (e.g., SPR, ITC) to correlate computational predictions with empirical data .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Conditions : pH-dependent reactivity of the hydrochloride salt (e.g., altered solubility in PBS vs. DMEM) .
- Metabolic Stability : Hepatic microsome assays reveal degradation pathways (e.g., demethylation at C5/C7) .
- Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Robust statistical methods (ANOVA with post-hoc tests) and orthogonal assays (e.g., fluorescence polarization vs. ELISA) improve reliability .
Q. How can reaction yields be improved while minimizing hazardous byproducts (e.g., genotoxic impurities)?
- Green Chemistry : Replace SOCl₂ with safer chlorinating agents (e.g., PCl₅ in ionic liquids) .
- Flow Chemistry : Continuous processes reduce waste and enhance reproducibility.
- Byproduct Trapping : Scavengers (e.g., polymer-supported amines) remove residual alkyl halides .
Process analytical technology (PAT) monitors impurities in real-time via FTIR or Raman spectroscopy .
Methodological Challenges and Solutions
Q. How is the compound’s stability assessed under varying storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., hydrolysis of the chloromethyl group to hydroxymethyl).
- HPLC-MS : Tracks degradation kinetics and identifies pathways .
- Formulation : Lyophilization or storage in amber vials under inert gas (N₂) extends shelf life .
Q. What are the best practices for evaluating structure-activity relationships (SAR) in analogs?
- Analog Design : Modify substituents at C5/C7 (methyl to ethyl, isopropyl) or replace chloromethyl with bromomethyl .
- Biological Assays : Use dose-response curves (IC₅₀, EC₅₀) in cell-based models (e.g., cancer cell lines) and enzymatic assays .
- Data Analysis : 3D-QSAR (CoMFA, CoMSIA) correlates structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
